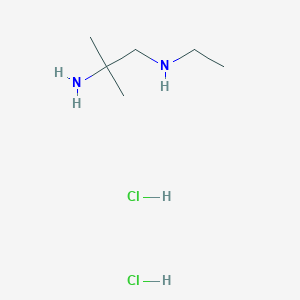

1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

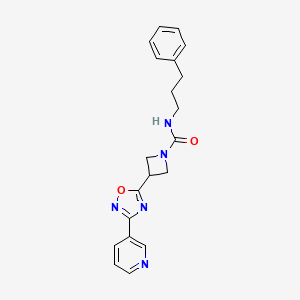

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is an organic compound. It is part of the Griess reagent and can be used for the Griess test for quantitative inorganic analysis of nitrates, nitrites, and sulfonamides in the blood .

Synthesis Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” can be synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine . The product is usually sold in the form of a dihydrochloride salt .Molecular Structure Analysis

The molecular structure of “1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is complex. The InChI code for 2-methyl-1,2-propanediamine, a related compound, is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 .Chemical Reactions Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It can also act as a bidentate ligand providing various misplacement compounds .Physical And Chemical Properties Analysis

The physical form of 2-methyl-1,2-propanediamine, a related compound, is liquid . The storage temperature should be at room temperature in a dark place under an inert atmosphere .科学的研究の応用

Synthesis and Antibacterial Activities

The synthesis of Schiff-base zinc(II) complexes derived from reactions involving analogues of 1-N-Ethyl-2-methylpropane-1,2-diamine has been explored for their potential antibacterial activities. These complexes, characterized by single-crystal x-ray diffraction and Fourier-transform infrared (FT-IR) analysis, demonstrate a tetrahedral geometry around the zinc atom. Such studies highlight the compound's role in the development of new antibacterial agents through coordination chemistry (Guo, 2011).

Characterization and Thermal Studies

Research on nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including structures analogous to 1-N-Ethyl-2-methylpropane-1,2-diamine, has contributed to the understanding of their physical properties and thermal behavior. These studies are pivotal in material science for designing compounds with specific thermal and structural characteristics (Das, Ghosh, & Chaudhuri, 1994).

Metal-catalyzed Diamination Reactions

The compound's framework serves as a model for studying metal-catalyzed 1,2-diamination reactions, which are crucial for synthesizing natural products and pharmaceutical agents. Such research outlines the methodologies for introducing the 1,2-diamine motif into molecules, a common structure in many biologically active compounds and drugs (Cardona & Goti, 2009).

Corrosion Inhibition

Investigations into the use of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution have shown promising results. This application is significant in industrial chemistry, where the protection of metals is crucial for extending the lifespan of machinery and infrastructure (Herrag et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJNDCSWZYQQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)

![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)